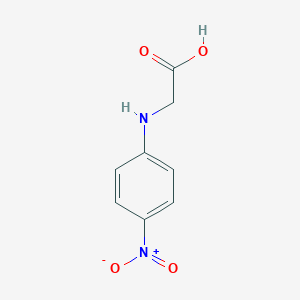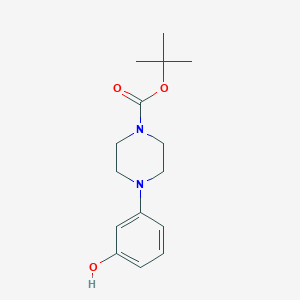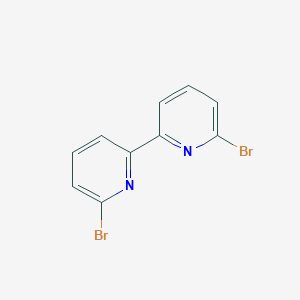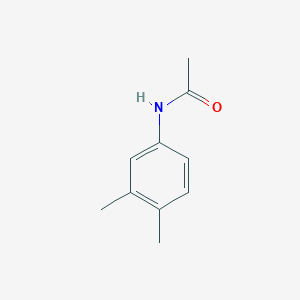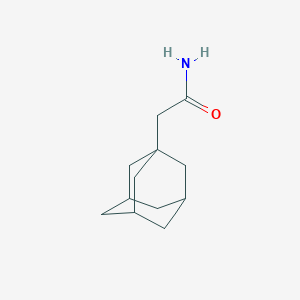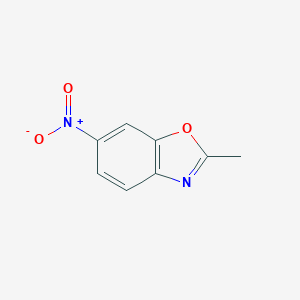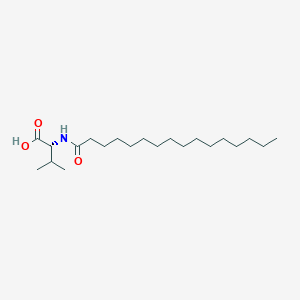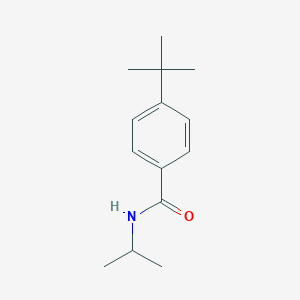
4-Tert-butyl-n-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-n-isopropylbenzamide (TIB) is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. TIB is commonly used in the field of neuroscience as a tool to study the role of temperature-sensitive ion channels in the regulation of neuronal activity.
Mécanisme D'action
4-Tert-butyl-n-isopropylbenzamide works by binding to a specific type of temperature-sensitive ion channel known as TRPV1. This ion channel is activated by heat and is involved in the sensation of pain and temperature. By binding to TRPV1, 4-Tert-butyl-n-isopropylbenzamide can modulate the activity of this ion channel and alter the electrical activity of neurons.
Biochemical and Physiological Effects:
4-Tert-butyl-n-isopropylbenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-Tert-butyl-n-isopropylbenzamide can inhibit the activity of TRPV1 and reduce the release of neurotransmitters such as glutamate and substance P. In vivo studies have shown that 4-Tert-butyl-n-isopropylbenzamide can reduce pain sensitivity and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Tert-butyl-n-isopropylbenzamide in lab experiments is its specificity for TRPV1. This allows researchers to selectively modulate the activity of this ion channel without affecting other channels or processes. However, one limitation of using 4-Tert-butyl-n-isopropylbenzamide is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
Orientations Futures
There are a number of future directions for research involving 4-Tert-butyl-n-isopropylbenzamide. One area of interest is the development of more potent and selective TRPV1 inhibitors that can be used in both basic and clinical research. Another area of interest is the role of TRPV1 in the regulation of other physiological processes such as inflammation and metabolism. Finally, there is a need for further research into the potential therapeutic applications of TRPV1 inhibitors in the treatment of pain and other neurological disorders.
Méthodes De Synthèse
4-Tert-butyl-n-isopropylbenzamide can be synthesized using a variety of methods. One common method involves the reaction of 4-tert-butylbenzoyl chloride with isopropylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
4-Tert-butyl-n-isopropylbenzamide is primarily used in scientific research to study the role of temperature-sensitive ion channels in the regulation of neuronal activity. These ion channels are important for maintaining the electrical activity of neurons, and their dysfunction has been implicated in a variety of neurological disorders such as epilepsy and chronic pain.
Propriétés
Numéro CAS |
65861-70-3 |
|---|---|
Nom du produit |
4-Tert-butyl-n-isopropylbenzamide |
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
4-tert-butyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H21NO/c1-10(2)15-13(16)11-6-8-12(9-7-11)14(3,4)5/h6-10H,1-5H3,(H,15,16) |
Clé InChI |
GPHNMBVGSGNQDX-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
SMILES canonique |
CC(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Autres numéros CAS |
65861-70-3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



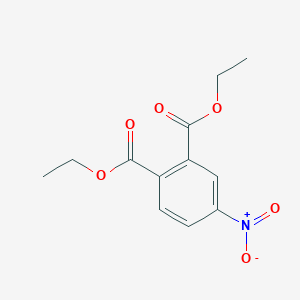
![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)
